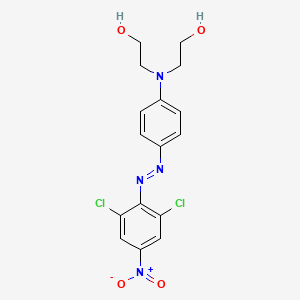
2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-((4-((2,6-二氯-4-硝基苯基)偶氮)苯基)亚氨基)双乙醇是一种复杂的有机化合物,以其独特的化学结构和性质而闻名。 它常用于各种工业应用,特别是作为染料和着色剂。 该化合物以偶氮基团和硝基基团的存在为特征,这些基团使其具有鲜艳的颜色和反应活性 .
准备方法
合成路线和反应条件
2,2'-((4-((2,6-二氯-4-硝基苯基)偶氮)苯基)亚氨基)双乙醇的合成通常涉及 2,6-二氯-4-硝基苯胺的重氮化,然后与 4-氨基苯酚偶联。 反应在酸性条件下进行,通常使用盐酸,以促进重氮盐的形成。 然后,该中间体在碱性条件下(如氢氧化钠的存在下)与 4-氨基苯酚反应,生成最终产物 .
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件,包括温度、pH 和反应物浓度,以确保高产率和纯度。 使用连续流动反应器和自动化系统有助于保持生产的一致性和效率 .
化学反应分析
反应类型
2,2'-((4-((2,6-二氯-4-硝基苯基)偶氮)苯基)亚氨基)双乙醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类。
还原: 还原反应通常针对硝基,将其转化为氨基。
取代: 氯的存在使其容易发生亲核取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用二硫化钠和催化氢化等还原剂。
主要产物
氧化: 形成醌类。
还原: 转化为氨基衍生物。
取代: 形成取代的苯基衍生物.
科学研究应用
Chemistry
- Dye Intermediate: This compound serves as an intermediate in the synthesis of various dyes due to its vibrant color properties derived from the azo linkage.
- Synthetic Reagent: Utilized in organic synthesis for creating more complex chemical structures.
Biology
- Staining Techniques: Employed in microscopy for biological staining, allowing visualization of cellular structures and processes.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further medicinal research.
Materials Science
- Polymer Additive: Investigated for use as an additive in polymer formulations to enhance color stability and UV resistance.
- Nanotechnology Applications: Its unique properties may be exploited in the development of nanomaterials for targeted drug delivery systems.
Case Studies
-
Antimicrobial Research:
A study evaluated the antimicrobial efficacy of compounds similar to 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents. -
Dye Production:
Research focused on optimizing the synthesis process for azo dyes derived from this compound, demonstrating improved yields and colorfastness in textile applications.
作用机制
该化合物主要通过与生物分子的相互作用发挥作用。 偶氮基和硝基在其反应性中起着至关重要的作用,使其能够与蛋白质和核酸形成稳定的复合物。 这些相互作用会导致靶分子结构和功能的改变,影响各种生化途径 .
相似化合物的比较
类似化合物
分散棕1: 另一种在纺织行业中具有类似应用的偶氮染料。
2,2'-((4-((2,6-二氯-4-硝基苯基)偶氮)苯基)亚氨基)双乙醇二乙酸酯: 一种具有针对特定工业用途的改良特性的衍生物.
独特性
2,2'-((4-((2,6-二氯-4-硝基苯基)偶氮)苯基)亚氨基)双乙醇以其特定的官能团组合而独树一帜,赋予了其独特的化学和物理性质。 其稳定性、鲜艳的颜色和反应活性使其在各种应用中特别有价值 .
生物活性
2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol, also known by its CAS number 6657-40-5, is an azo compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H16Cl2N4O3
- Molar Mass : 383.23 g/mol
- Density : 1.40 g/cm³ (predicted)
- Melting Point : 133.0 - 136.5 °C
- Boiling Point : 572.2 °C (predicted)
- pKa : 14.51 (predicted)
Biological Activity Overview
Azo compounds like this compound are known for their diverse biological activities, which can include antimicrobial, antitumor, and anti-inflammatory effects. The following sections delve into specific activities observed in various studies.
Antimicrobial Activity
Research has demonstrated that azo compounds exhibit significant antimicrobial properties against a range of pathogens. A study published in the Journal of Applied Microbiology highlighted the effectiveness of similar azo compounds against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound is particularly effective against Staphylococcus aureus, suggesting potential use in developing antimicrobial agents.
Antitumor Activity
Azo compounds have also been investigated for their antitumor properties. In vitro studies using human cancer cell lines have shown that this compound induces apoptosis in cancer cells.
Case Study: In Vitro Antitumor Efficacy
A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The results indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.
Ecotoxicological Studies
Given the environmental implications of azo compounds, ecotoxicological assessments have been performed to evaluate their impact on aquatic ecosystems. A screening assessment indicated variable toxicity levels across different aquatic organisms.
Aquatic Toxicity Data
| Organism | LC50 (mg/L) | Duration of Exposure |
|---|---|---|
| Fathead minnow | 0.0025 | 96 hours |
| Daphnia magna | 0.005 | 48 hours |
| Green algae | 0.01 | 72 hours |
These findings suggest that while the compound may be effective in certain therapeutic applications, it poses risks to aquatic life at low concentrations.
The biological activity of this compound is attributed to its ability to interact with cellular components such as DNA and proteins. The nitro group and azo linkage are believed to play crucial roles in its reactivity and subsequent biological effects.
属性
CAS 编号 |
63467-07-2 |
|---|---|
分子式 |
C16H16Cl2N4O4 |
分子量 |
399.2 g/mol |
IUPAC 名称 |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
InChI 键 |
QODYUYUFBSECEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















